molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2718352
CAS No.: 610762-84-0
M. Wt: 465.299
InChI Key: POXHVAKVMLDWLL-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is known for its potential in drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxybromobenzene: A compound with a similar benzyl ether structure but different functional groups.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of liquid crystal polymers.

Uniqueness

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique chromenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

610762-84-0

Molecular Formula

C24H17BrO5

Molecular Weight

465.299

IUPAC Name

benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2

InChI Key

POXHVAKVMLDWLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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